2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under acidic or basic conditions.
Formation of the Triazole Ring: The oxadiazole intermediate is then subjected to a cyclization reaction with a suitable azide to form the triazole ring.
Acetylation: The triazole intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.
Thioether Formation: The acetylated triazole is then reacted with a thiol to form the thioether linkage.
Final Coupling: The final step involves coupling the thioether intermediate with N-(1-phenylethyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for acyl substitution include acyl chlorides and anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with unique electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π stacking interactions, while the thioether and acetamide groups can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[4-(amino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
- **2-({5-[4-(methylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
Uniqueness
The unique combination of functional groups in 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide sets it apart from similar compounds. The presence of both oxadiazole and triazole rings, along with the thioether and acetamide groups, provides a versatile platform for various chemical modifications and biological interactions. This makes the compound a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N7O3S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21N7O3S/c1-14(16-9-5-3-6-10-16)23-18(31)13-33-22-26-25-21(29(22)17-11-7-4-8-12-17)19-20(24-15(2)30)28-32-27-19/h3-12,14H,13H2,1-2H3,(H,23,31)(H,24,28,30) |
InChI Key |
KGDLSRCMWMUKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C |
Origin of Product |
United States |
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